molecular formula C7H4FIO B1387218 5-Fluoro-2-iodobenzaldehyde CAS No. 877264-44-3

5-Fluoro-2-iodobenzaldehyde

Cat. No. B1387218
CAS RN: 877264-44-3
M. Wt: 250.01 g/mol
InChI Key: KSDLYLRIDDWCNS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-iodobenzaldehyde is C7H4FIO . Its molecular weight is 250.01 g/mol . The InChI code is 1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H .


Physical And Chemical Properties Analysis

5-Fluoro-2-iodobenzaldehyde is a solid . Its melting point is between 45-48°C . The compound has a molecular weight of 250.01 g/mol . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Anticancer Agents

5-Fluoro-2-iodobenzaldehyde: is utilized in the synthesis of various anticancer agents. Its incorporation into small-molecule drugs can interfere with cancer cell replication. For instance, it’s used in the development of fluorinated pyrimidines, which are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodobenzaldehyde is not clear as it is not a drug but an intermediate in the synthesis of various organic compounds.

properties

IUPAC Name

5-fluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLYLRIDDWCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652091
Record name 5-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-iodobenzaldehyde

CAS RN

877264-44-3
Record name 5-Fluoro-2-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877264-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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